![molecular formula C17H20N2O5 B2392316 N1-(3-(furan-3-yl)-3-hydroxypropyl)-N2-(2-methoxybenzyl)oxalamide CAS No. 1428347-72-1](/img/structure/B2392316.png)
N1-(3-(furan-3-yl)-3-hydroxypropyl)-N2-(2-methoxybenzyl)oxalamide
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Description
N1-(3-(furan-3-yl)-3-hydroxypropyl)-N2-(2-methoxybenzyl)oxalamide, also known as FMPD, is a synthetic compound that has been extensively studied for its potential applications in scientific research. FMPD is a small molecule that has been shown to have a wide range of biochemical and physiological effects, making it a promising candidate for use in various research studies.
Scientific Research Applications
Medicinal Chemistry and Antitumor Properties
1,3,5-Triazines, including the compound , have been studied for their biological activities. Notably:
- Hexamethylmelamine (HMM) (1) and 2-amino-4-morpholino-s-triazine (2) are clinically used due to their antitumor properties. HMM treats lung cancer, while 2 is effective against ovarian cancer .
- Hydroxymethylpentamethylmelamine (HMPMM) (3) is the hydroxylated metabolite of HMM and plays a crucial role in its antitumor activity .
- Aromatase inhibitory activity has been observed for 1,3,5-triazines with a general structure (4) .
- Another 1,3,5-triazine (5) has shown antitumor activity in human cancer and murine leukemia cell lines .
Siderophore-Mediated Drug Development
The 1,3,5-triazine (6) has potential use as a siderophore , which is a microbial iron shelter. This property could be harnessed for drug development .
Corticotrophin-Releasing Factor 1 Receptor Antagonism
The general structure (7) of 1,3,5-triazines exhibits potent corticotrophin-releasing factor 1 receptor antagonist activity .
Leukotriene C4 Antagonism
Compounds of type (8) have demonstrated potent activity against leukotriene C4 (LTC4) , which provides protection against HCl.ethanol-induced gastric lesions .
Protozoan Parasite Inhibition
The substrate (10) has shown good in vitro activity against the protozoan parasite Trypanosoma brucei , the causative organism of Human African Trypanosomiasis .
Ester Synthesis and Coupling Reagents
The derivative 2-chloro-4,6-dimethoxy-1,3,5-triazine has practical applications in ester synthesis and serves as an enantiodifferentiating coupling reagent .
properties
IUPAC Name |
N-[3-(furan-3-yl)-3-hydroxypropyl]-N'-[(2-methoxyphenyl)methyl]oxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O5/c1-23-15-5-3-2-4-12(15)10-19-17(22)16(21)18-8-6-14(20)13-7-9-24-11-13/h2-5,7,9,11,14,20H,6,8,10H2,1H3,(H,18,21)(H,19,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTOAKCQQGXIHFD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)C(=O)NCCC(C2=COC=C2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(3-(furan-3-yl)-3-hydroxypropyl)-N2-(2-methoxybenzyl)oxalamide |
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